Compound Description: TP0439150 is a potent and orally bioavailable glycine transporter 1 (GlyT1) inhibitor. []
Relevance: While structurally distinct from N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1H-imidazole-5-carboxamide, TP0439150 represents a previously identified GlyT1 inhibitor that served as a starting point for identifying structurally diverse backup compounds with improved drug-like properties. This search led to the discovery of 1-methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n), highlighting the exploration of diverse chemical scaffolds for GlyT1 inhibition. []
Compound Description: 7n is another potent and orally available GlyT1 inhibitor, identified as a structurally diverse backup to TP0439150. It demonstrated a higher CNS MPO score and favorable pharmacokinetic properties compared with TP0439150. []
Relevance: Similar to N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1H-imidazole-5-carboxamide, compound 7n contains a central imidazole ring substituted at the N1 position with a methyl group. Additionally, both compounds possess an amide linker connected to a pyridine ring that is further substituted. This structural similarity suggests that both compounds might target similar biological pathways or possess related pharmacological activities. []
Compound Description: Compound 5 is a highly affine and selective cannabinoid type 2 receptor (CB2 receptor) ligand. []
Relevance: This compound shares a significant structural resemblance with N-{[2-(2,6-dimethylphenoxy)-3-pyridinyl]methyl}-1H-imidazole-5-carboxamide. Both compounds possess a central imidazole ring featuring a carboxamide group at the 4-position. Additionally, both have an N-substituted alkyl or aryl group at the 1-position of the imidazole ring. This structural similarity, particularly within the core imidazole-carboxamide scaffold, suggests a potential overlap in their binding affinities or activities towards cannabinoid receptors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.